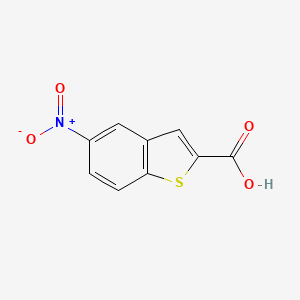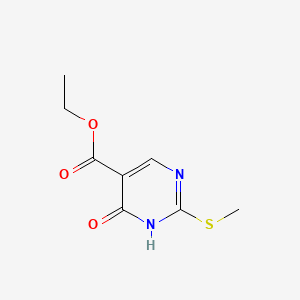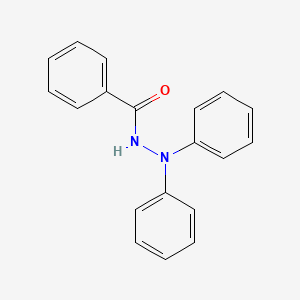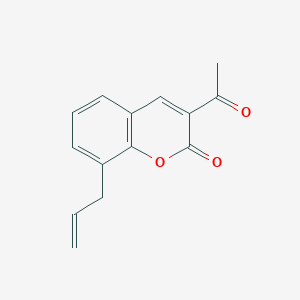
6,7-Dimethylquinoxaline
Übersicht
Beschreibung
6,7-Dimethylquinoxaline is a quinoxaline derivative . It has a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol .
Synthesis Analysis
Quinoxaline syntheses exploit a range of multicomponent syntheses from domino to sequential or consecutive reactions. This includes well-known synthetic concepts and reactions, such as Ugi-reactions, and also leads to the development of novel reactions and sequences .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethylquinoxaline consists of a bicyclic compound with fused benzene and pyrazine rings . The InChI string representation of its structure is InChI=1S/C10H10N2/c1-7-5-9-10 (6-8 (7)2)12-4-3-11-9/h3-6H,1-2H3 .
Chemical Reactions Analysis
Recent research has shown that new heterocyclic analogues consisting of 6,7 dimethyl Quinoxaline have been synthesized via different nucleophilic reactions .
Physical And Chemical Properties Analysis
6,7-Dimethylquinoxaline has a density of 1.1±0.1 g/cm3, a boiling point of 281.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. Its enthalpy of vaporization is 50.0±3.0 kJ/mol and its flash point is 119.3±17.2 °C. The compound has an index of refraction of 1.618 and a molar refractivity of 49.9±0.3 cm3. It has 2 hydrogen bond acceptors and no hydrogen bond donors. It has no freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives, including 6,7-Dimethylquinoxaline, have been studied for their potential anti-cancer and anti-proliferative activities . These compounds can interfere with the growth and proliferation of cancer cells, making them a promising area of research in oncology .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated significant anti-microbial activity . They can inhibit the growth of various bacteria and fungi, which makes them useful in the development of new antimicrobial drugs .
Anti-Convulsant Activity
Research has shown that quinoxaline derivatives can have anti-convulsant properties . This means they could potentially be used in the treatment of conditions like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline derivatives have been found to exhibit anti-tuberculosis activity . This suggests they could be used in the development of new treatments for tuberculosis .
Anti-Malarial Activity
Quinoxaline compounds have shown potential as anti-malarial agents . They can inhibit the growth of the parasites that cause malaria, which could make them a valuable tool in the fight against this disease .
Anti-Leishmanial Activity
Research has indicated that quinoxaline derivatives can have anti-leishmanial properties . This means they could potentially be used in the treatment of leishmaniasis, a disease caused by parasites of the genus Leishmania .
Wirkmechanismus
Target of Action
6,7-Dimethylquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been reported to have various multifunctional properties and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives, in general, are known to interact with their targets leading to various biochemical changes . For instance, some quinoxaline derivatives have shown potency against BACE-1 inhibitor, a key enzyme in the production of amyloid-beta peptide in Alzheimer’s disease .
Biochemical Pathways
6,7-Dimethylquinoxaline is a degradation product of riboflavin and is assimilated by at least two different pathways which are affected by growth conditions . One pathway leads to the previously identified 3,4-dimethyl-6-carboxy-α-pyrone and the other to intermediates which in turn are metabolized to various cell constituents .
Result of Action
It’s worth noting that quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis activity .
Safety and Hazards
When handling 6,7-Dimethylquinoxaline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAAHJHQXOCSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN=C2C=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289672 | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethylquinoxaline | |
CAS RN |
7153-23-3 | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7153-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 6,7-Dimethylquinoxaline and what are its key structural features?
A1: 6,7-Dimethylquinoxaline is a heterocyclic organic compound with a fused benzene and pyrazine ring system. Two methyl groups are substituted at the 6th and 7th positions of the quinoxaline core.
Q2: What is the molecular formula and weight of 6,7-Dimethylquinoxaline?
A2: The molecular formula of 6,7-Dimethylquinoxaline is C10H10N2. Its molecular weight is 158.20 g/mol.
Q3: What spectroscopic data is available for characterizing 6,7-Dimethylquinoxaline?
A3: Researchers have employed various spectroscopic techniques to characterize 6,7-Dimethylquinoxaline and its derivatives. These include:
- NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been used to determine the structure and conformation of 6,7-Dimethylquinoxaline derivatives. For instance, low-temperature NMR in CD2Cl2 was used to study the conformation of 1,4-diacetyl-1,4-dihydro-6,7-dimethylquinoxaline. []
- FTIR Spectroscopy: This technique has been utilized to analyze the functional groups present in 6,7-Dimethylquinoxaline and its metal complexes. []
Q4: Can you elaborate on the synthesis of 6,7-Dimethylquinoxaline derivatives and their use as electron acceptors?
A: Researchers have successfully synthesized novel C60 derivative acceptors incorporating the 6,7-Dimethylquinoxaline moiety, such as 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-monoadduct (TQMA) and its bisadduct (TQBA). [] These derivatives exhibited high LUMO levels, making them suitable for use as electron acceptors in organic solar cells.
Q5: What is known about the biological activity of 6,7-Dimethylquinoxaline?
A: A study identified 6,7-Dimethylquinoxaline as one of the bioactive compounds present in the ethanol extract of agarwood leaves (Aquilaria malaccensis). [] This extract demonstrated antimicrobial activity against various bacteria and fungi commonly associated with skin infections.
Q6: Have any metal complexes incorporating 6,7-Dimethylquinoxaline been reported?
A: Yes, researchers have synthesized and characterized transition metal complexes using ligands derived from 6,7-Dimethylquinoxaline. [] For instance, a new ligand, (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, containing both quinoxaline and aliphatic ethylene moieties, was synthesized and used to prepare complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and V(IV).
Q7: Are there any computational studies related to 6,7-Dimethylquinoxaline?
A: While the provided abstracts don't offer specific details on computational studies focusing on 6,7-Dimethylquinoxaline, its structural analog, 2,3-di(2-pyridyl)-6,7-dimethylquinoxaline, has been investigated using single-crystal X-ray diffraction. [] This technique provides valuable insights into the molecule's three-dimensional structure and can be complemented by computational modeling for a more comprehensive understanding of its properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



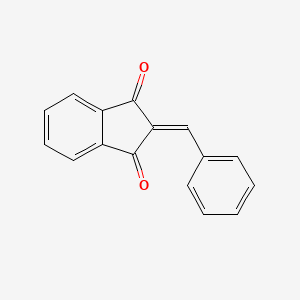
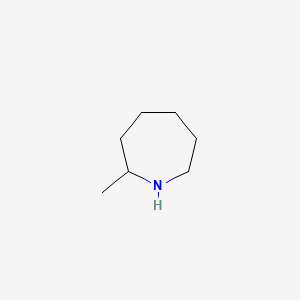




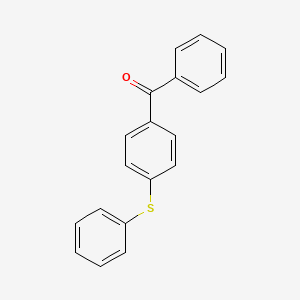
![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)
